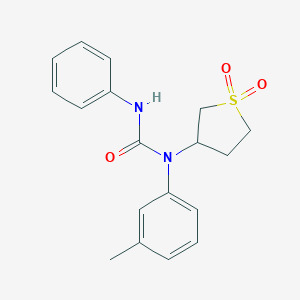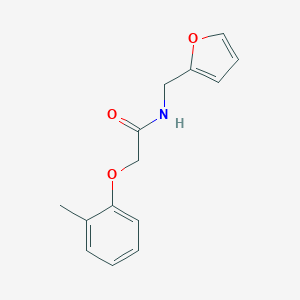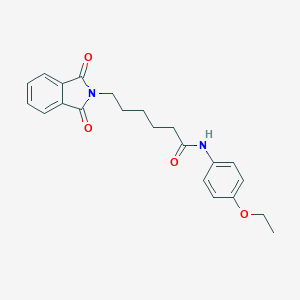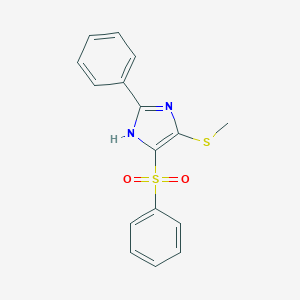![molecular formula C22H21ClN2O4S B258967 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBM-300946 and is a member of the benzamide family. CBM-300946 has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of CBM-300946 is not fully understood, but it is believed to act on various signaling pathways involved in disease progression. In cancer research, CBM-300946 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Inflammation is mediated by various signaling pathways, and CBM-300946 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation. In diabetes research, CBM-300946 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
CBM-300946 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CBM-300946 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Inflammation is characterized by the release of various cytokines and chemokines, and CBM-300946 has been shown to inhibit the production of these mediators. In diabetes research, CBM-300946 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBM-300946 has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from various chemical suppliers. However, CBM-300946 has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
Direcciones Futuras
For research include the development of more potent analogs and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of CBM-300946 involves a multistep process that includes the reaction of 4-chlorobenzyl chloride with methylsulfonyl chloride to produce 4-chlorobenzyl methyl sulfone. This intermediate is then reacted with 3-methoxyaniline to produce the final product, CBM-300946. The synthesis of CBM-300946 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
CBM-300946 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, CBM-300946 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Inflammation is a key factor in many diseases, and CBM-300946 has been shown to have anti-inflammatory properties. In diabetes research, CBM-300946 has been shown to improve glucose metabolism and insulin sensitivity.
Propiedades
Nombre del producto |
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H21ClN2O4S |
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-5-3-4-19(14-21)24-22(26)17-8-12-20(13-9-17)25(30(2,27)28)15-16-6-10-18(23)11-7-16/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
UWXBIICEINFCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)


![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
